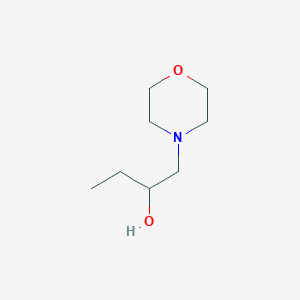
1-(Morpholin-4-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholin-4-yl)butan-2-ol is an organic compound that features a morpholine ring attached to a butanol chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Morpholin-4-yl)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of morpholine with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the morpholine nucleophilically attacking the carbonyl group of butanal, followed by reduction to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow biocatalysis. Enzymes immobilized on magnetic nanoparticles are used to catalyze the reaction, providing high efficiency and selectivity . This method is advantageous due to its scalability and the ability to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Morpholin-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Morpholin-4-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Wirkmechanismus
The mechanism by which 1-(Morpholin-4-yl)butan-2-ol exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of selective norepinephrine reuptake, affecting neurotransmitter levels and signaling pathways . The morpholine ring plays a crucial role in its binding affinity and selectivity towards specific receptors.
Vergleich Mit ähnlichen Verbindungen
- 4-(Morpholin-4-yl)butan-1-ol
- 4-(Morpholin-4-yl)butan-2-one
Comparison: 1-(Morpholin-4-yl)butan-2-ol is unique due to its specific structure, which allows for a diverse range of chemical reactions and applications. Compared to its analogs, it offers higher selectivity in biocatalytic processes and greater versatility in synthetic applications .
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
1-morpholin-4-ylbutan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-2-8(10)7-9-3-5-11-6-4-9/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
UCBNFSNJAAJCJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN1CCOCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


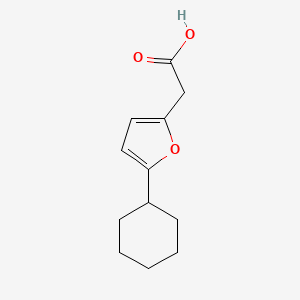

![6-[(Methylamino)methyl]piperidin-2-one](/img/structure/B13180259.png)
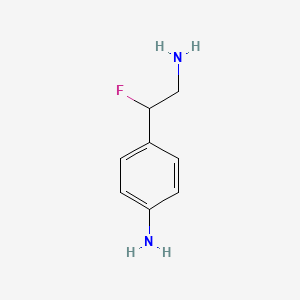
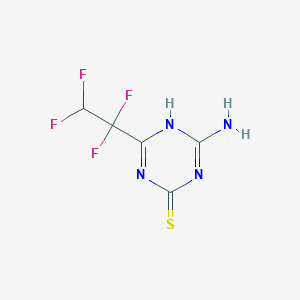
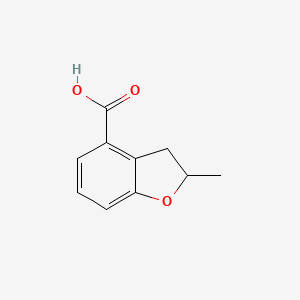
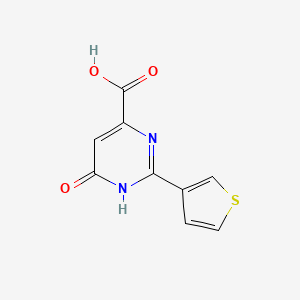
![Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13180272.png)
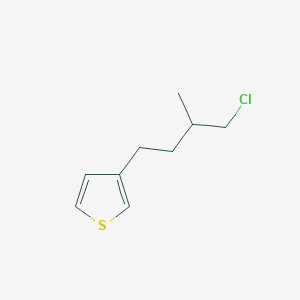
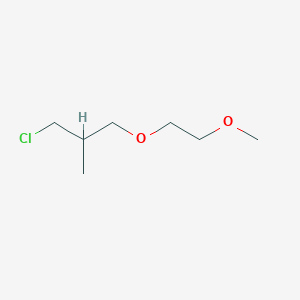

![5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13180305.png)
![1-[(Azetidin-2-yl)methyl]azepane](/img/structure/B13180307.png)
![1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one](/img/structure/B13180311.png)
